4-Methoxy-2-(prop-1-en-2-yl)pyridine
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Overview
Description
4-Methoxy-2-(prop-1-en-2-yl)pyridine is an organic compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(prop-1-en-2-yl)pyridine typically involves the reaction of 4-methoxypyridine with isopropenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The methoxy group and the prop-1-en-2-yl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(prop-2-en-1-yl)pyridine: Similar in structure but with a different position of the double bond.
2-Methoxy-5-(prop-1-en-2-yl)pyridine: Another pyridine derivative with a methoxy group at a different position.
4-Methoxy-3-(prop-1-en-2-yl)pyridine: Similar structure with the prop-1-en-2-yl group at a different position.
Uniqueness
4-Methoxy-2-(prop-1-en-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-methoxy-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7(2)9-6-8(11-3)4-5-10-9/h4-6H,1H2,2-3H3 |
InChI Key |
RORRHJFBNAUVAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC=CC(=C1)OC |
Origin of Product |
United States |
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